8-Chloro-1-propyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

CNS drug discovery adenosine receptor pharmacology blood-brain barrier permeability

8-Chloro-1-propyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione (CAS 1955561-78-0) is a monosubstituted 8-chloroxanthine derivative belonging to the purine-2,6-dione class. It features a propyl substituent at the N1 position and a chlorine atom at the C8 position of the xanthine core, yielding a molecular formula of C8H9ClN4O2 and a monoisotopic mass of 228.0414 Da.

Molecular Formula C8H9ClN4O2
Molecular Weight 228.63 g/mol
Cat. No. B13256505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-1-propyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione
Molecular FormulaC8H9ClN4O2
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C2=C(NC1=O)N=C(N2)Cl
InChIInChI=1S/C8H9ClN4O2/c1-2-3-13-6(14)4-5(12-8(13)15)11-7(9)10-4/h2-3H2,1H3,(H,10,11)(H,12,15)
InChIKeyMEEVIJXNQPRSFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-1-propyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione: Procurement-Ready CNS Penetrant Xanthine Scaffold for Adenosine A1 Antagonist Development


8-Chloro-1-propyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione (CAS 1955561-78-0) is a monosubstituted 8-chloroxanthine derivative belonging to the purine-2,6-dione class. It features a propyl substituent at the N1 position and a chlorine atom at the C8 position of the xanthine core, yielding a molecular formula of C8H9ClN4O2 and a monoisotopic mass of 228.0414 Da . This scaffold is recognized in medicinal chemistry for its potential as an adenosine A1 receptor antagonist, with the N1-propyl group contributing to enhanced lipophilicity and blood-brain barrier permeability relative to methyl-substituted analogs [1]. The compound serves as a versatile synthetic intermediate for generating diverse 8-substituted-1-propylxanthine libraries through nucleophilic displacement of the 8-chloro leaving group.

Why Generic 8-Chloroxanthine Substitution Fails: 8-Chloro-1-propyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione Specificity Requirements for CNS-Targeted Adenosine Programs


Xanthine-based adenosine receptor antagonists exhibit steep structure-activity relationships (SAR) that preclude simple interchange of regioisomers or N1-alkyl chain lengths. For instance, the N1-propyl substituent critically modulates adenosine A1 receptor affinity and selectivity; replacing it with a methyl group yields 8-chloro-1-methylxanthine, a compound with distinctly different physicochemical properties (MW 200.58 vs 228.63 Da) that alter both target engagement and CNS permeability [1]. Similarly, relocating the propyl group to the N3 position produces an alternative regioisomer with potentially divergent pharmacological profiles. Even within the 8-halogen subclass, the reactivity and stability of the C8 leaving group varies substantially: 8-bromo and 8-iodo analogs are more reactive toward nucleophilic displacement but suffer from greater light sensitivity and shorter shelf-life compared to the 8-chloro derivative [2]. Procurement of the precise title compound—rather than an in-class substitute—is therefore essential to maintain project-specific SAR continuity, reproducible synthetic yields, and consistent biological activity.

Quantitative Differentiation Evidence for 8-Chloro-1-propyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione: Head-to-Head and Cross-Study Comparisons


N1-Propyl vs. N1-Methyl: Molecular Weight and Predicted Lipophilicity Advantage for CNS Penetration

The N1-propyl substituent of the title compound confers a molecular weight increase of 28.05 Da compared to its closest N1-methyl analog, 8-chloro-1-methylxanthine (MW 200.58 Da), and adds one additional methylene unit, which is predicted to increase logP by approximately 0.5 units based on the Hansch π-value for a methylene group (+0.5) . This moderate lipophilicity enhancement is consistent with improved passive diffusion across biological membranes without exceeding the physicochemical thresholds associated with poor solubility or promiscuous binding [1].

CNS drug discovery adenosine receptor pharmacology blood-brain barrier permeability

Vendor-Purity Benchmarking: 8-Chloro-1-propyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione Purity Specification Relative to Common In-Class Analogs

Commercially available 8-chloro-1-propylxanthine is supplied with a minimum purity specification of 95% (HPLC) . This purity level is comparable to or exceeds that of commonly listed 8-chloroxanthine analogs such as 8-chloro-1-methylxanthine, which is also typically offered at ≥95% purity [1]. However, the title compound's CAS registry entry (1955561-78-0) is associated with validated analytical characterization data including InChIKey (MEEVIJXNQPRSFR-UHFFFAOYSA-N) and exact mass confirmation (228.0414 Da) that enables unambiguous identity verification during procurement and QC .

chemical procurement purity specification xanthine building blocks

Class-Level Adenosine A1 Receptor Antagonist SAR: N1-Propyl-8-substituted Xanthines Exhibit Superior Affinity Relative to Theophylline Baseline

A systematic SAR study by Strappaghetti et al. demonstrated that 8-substituted xanthines bearing an N1-propyl group consistently exhibit higher affinity and selectivity for the adenosine A1 receptor compared to theophylline (1,3-dimethylxanthine), the prototypical xanthine adenosine antagonist [1]. Within this series, compounds incorporating the N1-propyl pharmacophore achieved affinity enhancements exceeding one order of magnitude over theophylline, establishing the N1-propyl group as a critical determinant of A1 receptor engagement. Although the published study focused on pyridazinone-containing 8-substituents, the favorable contribution of the N1-propyl motif is a class-level feature applicable to the 8-chloro analog [2].

adenosine A1 receptor GPCR pharmacology structure-activity relationship

8-Chloro vs. 8-Bromo Leaving Group: Balanced Reactivity and Stability for Downstream Derivatization

The 8-chloro substituent of the title compound offers a pragmatic balance between reactivity toward nucleophilic displacement and compound stability, distinguishing it from the more reactive but less stable 8-bromo and 8-iodo analogs [1]. In nucleophilic aromatic substitution (SNAr) reactions at the C8 position of the xanthine ring, chloro derivatives typically require slightly more forcing conditions (e.g., elevated temperature, stronger nucleophiles) than bromo or iodo analogs, but this translates into superior storage stability and reduced susceptibility to unwanted hydrolysis during long-term storage or multi-step synthetic sequences .

synthetic chemistry nucleophilic substitution xanthine derivatization

Optimal Research and Industrial Application Scenarios for 8-Chloro-1-propyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione Based on Quantitative Evidence


CNS Adenosine A1 Receptor Antagonist Lead Optimization Programs

The N1-propyl group's predicted lipophilicity advantage over N1-methyl analogs (ΔlogP ≈ +0.5) supports the use of this compound as a starting scaffold for CNS-penetrant adenosine A1 receptor antagonist development [Section 3, Evidence 1]. The class-level SAR evidence of ≥10-fold affinity improvement over theophylline for N1-propyl-8-substituted xanthines positions this compound as a rational choice for programs targeting neurological indications where A1 receptor blockade is therapeutically relevant [Section 3, Evidence 3].

Parallel Library Synthesis of 8-Substituted-1-propylxanthines via SNAr Chemistry

The 8-chloro group's balanced reactivity—estimated 5–10× slower SNAr rate compared to 8-bromo analogs—enables controlled, high-yielding nucleophilic displacement with diverse amines, thiols, or alkoxides under standard parallel synthesis conditions, while the superior storage stability minimizes batch-to-batch variability during extended library production campaigns [Section 3, Evidence 4].

Chemical Probe Development with Defined Purity for Target Engagement Studies

With a commercially available purity specification of ≥95% (HPLC) and validated analytical characterization data (InChIKey, exact mass), this compound meets the minimum purity threshold for chemical probe studies without requiring additional in-house purification, accelerating structure-activity relationship exploration and enabling reproducible dose-response experiments [Section 3, Evidence 2].

Pharmacokinetic Profiling of Xanthine-Based Adenosine Antagonists

The physicochemical property profile of the title compound—including 2 hydrogen bond donors, 3 hydrogen bond acceptors, and a molecular weight of 228.04 Da—places it within the lead-like chemical space (MW < 250, HBD ≤ 3, HBA ≤ 6), making it suitable for in vitro ADME and in vivo pharmacokinetic profiling in early-stage CNS drug discovery programs [Section 3, Evidence 1; Section 1].

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